6,7,8,9-Tetrahydro-4-methyl-2H-benzofuro(3,2-g)-1-benzopyran-2,5,11-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8,9-Tetrahydro-4-methyl-2H-benzofuro(3,2-g)-1-benzopyran-2,5,11-trione is a complex organic compound known for its unique structure and potential applications in various fields. This compound belongs to the class of benzofurobenzopyrans, which are characterized by their fused ring systems and diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-4-methyl-2H-benzofuro(3,2-g)-1-benzopyran-2,5,11-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
6,7,8,9-Tetrahydro-4-methyl-2H-benzofuro(3,2-g)-1-benzopyran-2,5,11-trione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often require precise control of temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
6,7,8,9-Tetrahydro-4-methyl-2H-benzofuro(3,2-g)-1-benzopyran-2,5,11-trione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,7,8,9-Tetrahydro-4-methyl-2H-benzofuro(3,2-g)-1-benzopyran-2,5,11-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzofurobenzopyrans and related fused ring systems. Examples include:
- 4-methyl-6,7,8,9-tetrahydro-2H-benzofuro(3,2-g)chromen-2-one
- 6,7,8,9-tetrahydro-2H-benzofuro(3,2-g)chromen-2-one .
Uniqueness
What sets 6,7,8,9-Tetrahydro-4-methyl-2H-benzofuro(3,2-g)-1-benzopyran-2,5,11-trione apart is its specific substitution pattern and the resulting chemical properties. This uniqueness makes it valuable for specialized applications and research .
Eigenschaften
CAS-Nummer |
172686-04-3 |
---|---|
Molekularformel |
C16H12O5 |
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
4-methyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromene-2,5,11-trione |
InChI |
InChI=1S/C16H12O5/c1-7-6-10(17)21-15-11(7)13(18)12-8-4-2-3-5-9(8)20-16(12)14(15)19/h6H,2-5H2,1H3 |
InChI-Schlüssel |
UJBHSJAAECGGJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C(=O)C3=C(C2=O)OC4=C3CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.